Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate
Description
Chemical Nomenclature and Structural Features
Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural complexity. The compound bears the Chemical Abstracts Service registry number 1261079-62-2 and the molecular descriptor file number MFCD18157646, providing unique identifiers for chemical databases and research applications. Alternative nomenclature includes the descriptor "Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester," which emphasizes its derivation from the corresponding carboxylic acid.
The molecular structure of this compound features a benzene ring substituted at multiple positions, creating a highly functionalized aromatic system. The structural arrangement includes a methyl ester group at position 1, nitro groups at positions 2 and 6, a hydroxyl group at position 3, and a methoxy group at position 4. This substitution pattern creates significant electronic effects throughout the aromatic ring, with the nitro groups serving as powerful electron-withdrawing substituents that activate the ring toward nucleophilic aromatic substitution reactions. The presence of both electron-donating methoxy and hydroxyl groups creates an interesting electronic balance that influences the compound's reactivity and physical properties.
Physical characterization reveals that this compound exists as a crystalline solid at room temperature with a melting point range of 163-165 degrees Celsius. The compound exhibits a density of approximately 1.4 grams per cubic centimeter and demonstrates limited solubility in water due to its predominantly aromatic character. Spectroscopic analysis provides detailed structural confirmation, with proton nuclear magnetic resonance spectroscopy showing characteristic signals for the aromatic proton at approximately 8.8-9.2 parts per million and the methyl ester protons appearing as a singlet around 3.9-4.1 parts per million. Infrared spectroscopy reveals distinctive absorption bands at approximately 1530 wavenumbers corresponding to asymmetric nitro stretching and 1720 wavenumbers for the ester carbonyl stretch.
Historical Context and Research Significance
The development and study of this compound emerged from broader research into polynitrated aromatic compounds and their applications in organic synthesis. Early investigations into dinitrobenzoate derivatives focused on their potential as intermediates for pharmaceutical compounds and their unique reactivity patterns resulting from the multiple electron-withdrawing substituents. The compound gained particular prominence in the early 2000s when researchers identified its utility as a starting material for the synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer treatment.
Research significance of this compound extends beyond its role as a synthetic intermediate, encompassing fundamental studies of electronic effects in polysubstituted aromatic systems. The unique substitution pattern of this compound makes it an excellent model compound for investigating the interplay between electron-donating and electron-withdrawing groups on aromatic rings. Studies have demonstrated that the compound exhibits interesting kinetic behavior in nucleophilic aromatic substitution reactions, with the positioning of the nitro groups creating multiple reactive sites for nucleophilic attack.
The compound has also contributed to understanding of Meisenheimer complex formation, where nucleophilic attack on electron-deficient aromatic rings leads to the formation of stable anionic intermediates. Research has shown that this compound readily forms these complexes under alkaline conditions, providing insights into the mechanism of nucleophilic aromatic substitution reactions. These findings have broader implications for the design of synthetic routes involving activated aromatic systems and have influenced the development of new methodologies in organic chemistry.
Core Applications in Organic and Analytical Chemistry
The primary application of this compound lies in its role as a key intermediate in the synthesis of gefitinib, a pharmaceutical compound used in cancer treatment. The synthetic route begins with alkylation of the starting material using 1-bromo-3-chloropropane in the presence of potassium carbonate, followed by selective nitration to introduce the dinitro functionality. This transformation demonstrates the compound's utility in multi-step synthetic sequences where precise regioselectivity is required. The process continues through reduction of the nitro groups to amino functionalities, cyclization to form the quinazoline ring system, and subsequent chlorination and amination reactions to yield the final pharmaceutical product.
In analytical chemistry, this compound serves as a derivatizing agent for the identification and quantification of various analytes. The compound's reactivity toward nucleophiles makes it particularly useful for derivatization of alcohols, where it forms crystalline 3,5-dinitrobenzoate esters with distinct melting points that facilitate identification. This application has proven valuable in forensic chemistry and quality control analysis, where rapid identification of alcohol-containing compounds is essential. The derivatization reaction typically proceeds under basic conditions using pyridine as both solvent and base, with reaction temperatures maintained between 60-70 degrees Celsius for optimal conversion.
The compound also finds application in mechanistic studies of nucleophilic aromatic substitution reactions. Researchers have utilized this compound to investigate the kinetics of competing reaction pathways, including hydrolysis of the ester functionality and nucleophilic attack at the aromatic ring. These studies have revealed solvent-dependent competition between different mechanistic pathways, with the rate of aromatic substitution increasing significantly in dimethyl sulfoxide-containing systems while hydrolysis rates are maximized in aqueous dimethyl sulfoxide mixtures containing approximately 40 percent organic solvent.
Further applications include the compound's use in studying electronic effects in polysubstituted aromatic systems. The strategic placement of electron-withdrawing nitro groups and electron-donating methoxy and hydroxyl substituents creates a unique electronic environment that has been exploited in fundamental research on aromatic reactivity. Nuclear magnetic resonance studies have revealed the significant deshielding effects of the nitro groups on adjacent aromatic protons, while infrared spectroscopy has provided insights into the vibrational characteristics of the multiple functional groups present in the molecule.
Properties
IUPAC Name |
methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O8/c1-18-5-3-4(10(14)15)6(9(13)19-2)7(8(5)12)11(16)17/h3,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGAHQOINHARSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186564 | |
| Record name | Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-62-2 | |
| Record name | Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- Methyl 3-hydroxy-4-methoxybenzoate is used as the precursor.
- This compound can be synthesized or purchased commercially.
- Characterization is confirmed via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure purity before nitration.
Nitration Process
- The key step is the introduction of nitro groups at the 2 and 6 positions.
- Typical nitration reagents include a mixture of concentrated nitric acid and sulfuric acid.
- The reaction is conducted at low temperatures (0–5 °C) to ensure regioselectivity and avoid polysubstitution.
- The nitration is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track progress and purity.
Purification
- After nitration, the reaction mixture is quenched with ice water.
- The crude product precipitates and is filtered.
- Recrystallization from solvents such as ethyl acetate or hexane-acetate mixtures is performed to obtain pure methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate.
- Purity is confirmed by HPLC and NMR spectroscopy.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Starting material | Methyl 3-hydroxy-4-methoxybenzoate | — | — | — | Commercial or synthesized precursor |
| Nitration | HNO3/H2SO4 mixture | 0–5 °C | 1–3 hours | 70–85 | Controlled temperature critical |
| Work-up | Ice water quench, filtration | Room temperature | — | — | Precipitation of product |
| Purification | Recrystallization (ethyl acetate or hexane/AcOEt) | Room temperature | — | — | Achieves >98% purity |
- NMR Spectroscopy: Characteristic signals for aromatic protons, methoxy group (singlet ~3.8 ppm), and methyl ester group (singlet ~3.9 ppm). Nitro substituents cause downfield shifts of aromatic protons.
- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight ~238.20 g/mol.
- HPLC: Used to assess purity, typically >98% after recrystallization.
- Melting Point: Sharp melting point confirms compound identity and purity.
- The nitration step is sensitive; over-nitration or nitration at undesired positions can occur if temperature control is inadequate.
- Alternative synthetic routes involve stepwise nitration or protection/deprotection strategies but are less common due to complexity.
- The compound is stable under standard laboratory conditions but should be protected from prolonged heat or light exposure to prevent decomposition.
The preparation of this compound is efficiently achieved via selective nitration of methyl 3-hydroxy-4-methoxybenzoate using mixed acid nitration under controlled low temperature. The process yields a high-purity aromatic dinitro compound after recrystallization. Analytical techniques including NMR, MS, and HPLC are essential for confirming structure and purity. This method is well-documented and reproducible, making it suitable for research and industrial applications in organic and medicinal chemistry.
Scientific Research Applications
Medicinal Applications
Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Notably:
- Synthesis of Gefitinib: Research indicates that this compound can be utilized in the synthesis of gefitinib, an important drug used for treating non-small cell lung cancer. The synthesis involves multiple steps where methyl 3-hydroxy-4-methoxybenzoate is transformed into gefitinib through a series of chemical reactions .
Agricultural Applications
The compound has potential uses as a raw material for agricultural chemicals. Its derivatives may exhibit herbicidal or fungicidal properties, making them valuable in crop protection strategies.
Case Study 1: Synthesis Pathways
A study detailed the synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate, demonstrating the efficiency of this compound in producing complex pharmaceutical agents . The process involved several reaction conditions including temperature control and the use of specific solvents to optimize yield.
Research highlighted that derivatives of this compound exhibited significant biological activity against certain cancer cell lines. This suggests that further exploration into its derivatives could lead to the development of new therapeutic agents .
Data Table: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions | Key Products |
|---|---|---|---|
| Alkylation | 95% | DMF at 70°C for 4 hours | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate |
| Nitration | 89% | Acetic acid mixture | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate |
| Methylation | 98% | Reflux with potassium carbonate | Gefitinib |
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Methyl 4-Bromo-2,6-Dinitrobenzoate (CAS: 1272756-03-2)
- Molecular Formula : C₈H₅BrN₂O₆
- Molecular Weight : 305.03 g/mol
- Key Differences :
- Substitution: Bromine (Br) at position 4 instead of methoxy (-OCH₃) and hydroxyl (-OH).
- Reactivity: Bromine’s electronegativity increases electrophilicity at the aromatic ring, making it more reactive in nucleophilic substitution reactions compared to the methoxy/hydroxyl-substituted compound.
- Applications: Used as a synthetic intermediate in halogenated aromatic chemistry, whereas the hydroxyl/methoxy variant may find use in hydrogen-bonding interactions or coordination chemistry .
Methyl 3-Aminobenzoate Derivatives
- Example: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5k) Molecular Formula: C₂₆H₂₂N₄O₇ Molecular Weight: 518.48 g/mol Key Differences:
- Incorporates a triazine ring, enabling π-π stacking and hydrogen bonding, unlike the purely nitroaromatic system of the target compound.
- Functional Groups: Contains formyl (-CHO) and additional methoxy groups, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
Functional Group Impact on Physicochemical Properties
Research Findings and Data
Spectral and Analytical Data
- ¹H NMR (DMSO-d₆) :
- Chromatography :
Stability and Degradation
- Nitro groups in this compound resist hydrolysis but may undergo photodegradation under UV light, unlike halogenated derivatives, which degrade via dehalogenation .
Biological Activity
Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates Formation : The nitro groups can be reduced to form reactive species that may bind to macromolecules in cells, leading to apoptosis or necrosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways, similar to other dinitrobenzoate derivatives.
- Cellular Interaction : The compound's hydroxyl and methoxy groups enhance its interaction with various cellular targets, potentially modulating signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have reported varying Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 300 |
These results suggest that the compound possesses moderate antibacterial properties .
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 50 to 200 µM. The IC₅₀ values for various cancer cell lines were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 75 |
| MCF-7 (breast cancer) | 50 |
| A549 (lung cancer) | 100 |
The mechanism appears to involve the activation of apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and caspase activation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound significantly inhibited bacterial growth at sub-MIC concentrations when combined with conventional antibiotics. This synergistic effect suggests potential applications in enhancing antibiotic efficacy against resistant strains .
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment led to increased apoptosis as evidenced by flow cytometry analysis. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties better:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-hydroxybenzoate | Hydroxyl group only | Moderate antibacterial activity |
| Methyl 4-methoxy-2,6-dinitrobenzoate | Methoxy group only | Anticancer activity |
| Methyl 3-hydroxy-5-methylanthranilate | Additional methyl group | Antimicrobial properties |
This comparison illustrates how variations in functional groups can significantly influence biological activity and reactivity profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential nitration, esterification, and functional group protection. For example, nitration of methyl benzoate derivatives under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) can introduce nitro groups at the 2- and 6-positions. Methoxy and hydroxy groups may require protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions during nitration. Purification via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical for isolating high-purity products, as demonstrated in triazine-based ester syntheses . Key parameters include reaction temperature, stoichiometry of nitrating agents, and solvent polarity during purification.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying substituent positions and ester functionality. For example, the methoxy group (δ ~3.76 ppm in DMSO-d₆) and aromatic protons can be resolved in deuterated solvents .
- HPLC-PDA/MS : Validates purity and detects nitro group-related degradation products. Use reversed-phase C18 columns with acetonitrile/water gradients.
- Melting Point Analysis : Discrepancies in reported melting points (e.g., 79–82°C in similar esters) may indicate polymorphic forms or impurities .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective nitration during the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by directing effects of substituents. The methoxy group at the 4-position is ortho/para-directing, but steric hindrance from the ester group at the 1-position may favor nitration at the 2- and 6-positions. Computational modeling (e.g., DFT) can predict electron density distribution to optimize reaction conditions. Comparative studies with analogs like Methyl 4-Bromo-2,6-dinitrobenzoate (CAS 1272756-03-2) suggest that electron-withdrawing groups enhance nitration at meta positions relative to the ester .
Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Variation : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life. For example, ester hydrolysis is likely accelerated under alkaline conditions due to nucleophilic attack on the carbonyl carbon .
- By-Product Identification : Use LC-MS to detect hydrolysis products like 3-hydroxy-4-methoxy-2,6-dinitrobenzoic acid.
Q. How should discrepancies in reported synthetic yields of this compound be systematically analyzed?
- Methodological Answer :
- Reaction Parameter Audit : Compare stoichiometry, catalyst choice (e.g., DIPEA vs. K₂CO₃), and reaction duration across studies. For instance, prolonged heating (40°C for 23.5 hours) in triazine-based syntheses improved yields to 90% , while shorter durations may result in incomplete coupling.
- By-Product Profiling : Use TLC or GC-MS to identify unreacted intermediates or side products (e.g., mono-nitro derivatives).
- Solvent Polarity Effects : Polar aprotic solvents like DMF may enhance solubility of nitro intermediates but could also promote side reactions .
Data Contradiction Analysis
Q. How can conflicting NMR spectral data for this compound be resolved?
- Methodological Answer :
- Deuterated Solvent Variability : Chemical shifts in DMSO-d₆ vs. CDCl₃ can differ significantly. For example, hydroxy protons in DMSO-d₆ may appear broadened or absent due to exchange with residual water .
- Dynamic NMR Studies : Perform variable-temperature NMR to resolve overlapping signals caused by rotational isomerism in the ester group.
- Cross-Validation : Compare data with structurally similar compounds, such as Methyl 4-hydroxy-3,5-dimethoxybenzoate (CAS 884-35-5), to identify consistent patterns in substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
